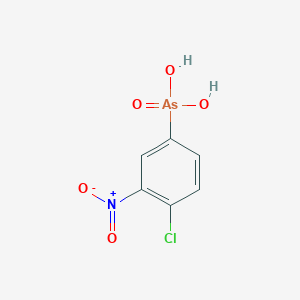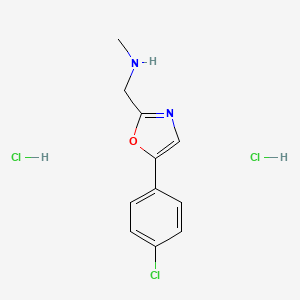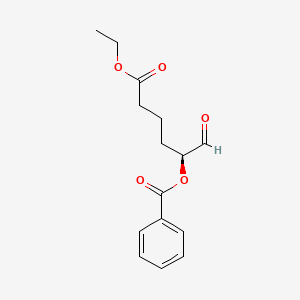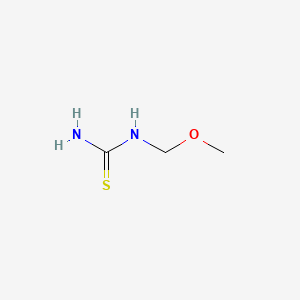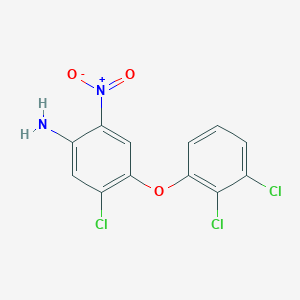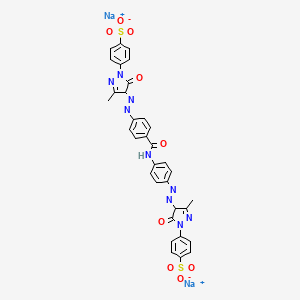![molecular formula C18H25N B13804829 Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-: is an organic compound with the molecular formula C16H21N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[2-(trans-4-propylcyclohexyl)ethyl] group. This compound is known for its applications in liquid crystal technology and other advanced material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with benzonitrile and trans-4-propylcyclohexyl ethyl bromide.
Reaction Conditions: The reaction typically involves a nucleophilic substitution reaction where the bromide group is replaced by the nitrile group. This reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to enhance the reaction rate and selectivity.
Purification Techniques: Advanced purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a building block for drug development.
Industry:
- Widely used in the production of liquid crystal materials for electronic displays.
- Utilized in the manufacture of advanced polymers and materials with specific optical properties.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound interacts with various molecular targets depending on its application. In liquid crystal technology, it aligns with electric fields to modulate light transmission.
- In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]-
- Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]-
Comparison:
- Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]- has a longer alkyl chain, which may influence its liquid crystal properties and alignment behavior.
- Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]- has a shorter alkyl chain, potentially affecting its solubility and interaction with other molecules.
Uniqueness:
- Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it suitable for various applications in liquid crystal technology and material science.
Eigenschaften
Molekularformel |
C18H25N |
|---|---|
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
4-[2-(4-propylcyclohexyl)ethyl]benzonitrile |
InChI |
InChI=1S/C18H25N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h10-13,15-16H,2-9H2,1H3 |
InChI-Schlüssel |
DAUXIZYWZXMLAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


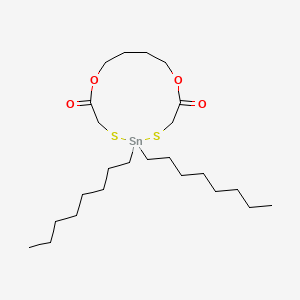
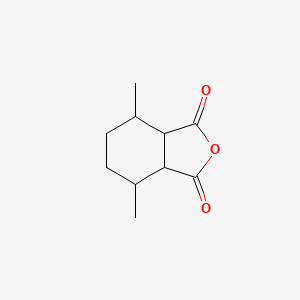
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
